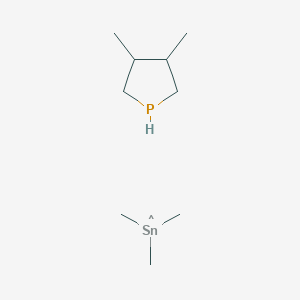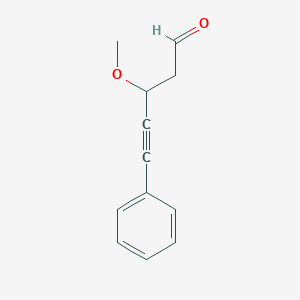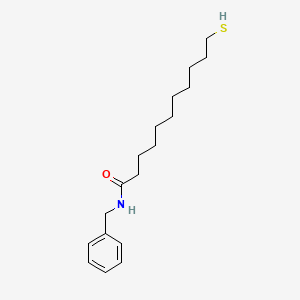
N-Benzyl-11-sulfanylundecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- React N-Benzyl-11-bromoundecanamide with thiourea.
- Reaction conditions: Reflux in ethanol.
Industrial Production Methods
Industrial production of N-Benzyl-11-sulfanylundecanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-11-sulfanylundecanamide typically involves the reaction of benzylamine with 11-bromoundecanoic acid, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
-
Step 1: Formation of 11-bromoundecanoic acid
- React undecanoic acid with bromine in the presence of phosphorus tribromide.
- Reaction conditions: Reflux in dichloromethane.
-
Step 2: Formation of N-Benzyl-11-bromoundecanamide
- React benzylamine with 11-bromoundecanoic acid.
- Reaction conditions: Reflux in ethanol with triethylamine as a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-11-sulfanylundecanamide undergoes various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The amide group can be reduced to an amine.
- Common reagents: Lithium aluminum hydride.
- Conditions: Anhydrous conditions, typically in ether.
-
Substitution: : The benzyl group can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydride, alkyl halides.
- Conditions: Anhydrous conditions, typically in tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-11-sulfanylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-11-sulfanylundecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzylacrylamide
- N-Butyl-Benzenesulfonamide
- Sulfamethazine
- Sulfadiazine
Uniqueness
N-Benzyl-11-sulfanylundecanamide is unique due to its combination of a benzyl group and a sulfanylundecanamide backbone. This structure imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, and potential biological activities that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
138153-91-0 |
|---|---|
Molekularformel |
C18H29NOS |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
N-benzyl-11-sulfanylundecanamide |
InChI |
InChI=1S/C18H29NOS/c20-18(19-16-17-12-8-7-9-13-17)14-10-5-3-1-2-4-6-11-15-21/h7-9,12-13,21H,1-6,10-11,14-16H2,(H,19,20) |
InChI-Schlüssel |
KQLSJYAZJJFPNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


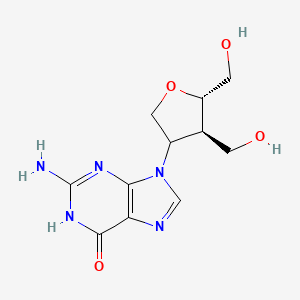
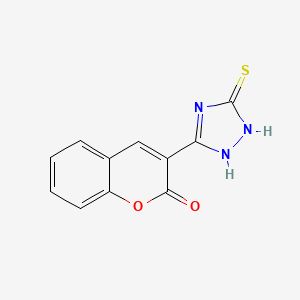
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
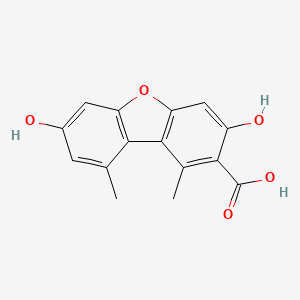
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
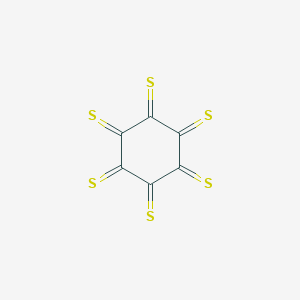

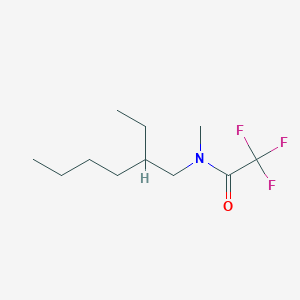

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
